6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
Description
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a synthetic pyridazinone derivative designed to explore structure-activity relationships (SAR) in cardiovascular therapeutics. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This compound features a styryl group (a vinyl-substituted benzene) at position 6 and a 3-(trifluoromethyl)benzyl group at position 2 (Figure 1). The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the styryl moiety may contribute to π-π stacking interactions with biological targets, such as phosphodiesterase (PDE) enzymes or platelet receptors .
Pyridazinones are recognized for their versatility in medicinal chemistry, with applications as cardiotonic agents, antiplatelet aggregators, and antihypertensives . The synthesis of this derivative likely follows established routes for pyridazinones, involving cyclization of dihydropyridazine precursors or hydrazine-mediated ring closure, as seen in related compounds .
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors equipped with advanced control systems to ensure consistent quality and yield. The process involves the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with the molecular formula and a molecular weight of 358.36 . It belongs to the pyridazinone class of compounds, which are known for their diverse biological activities .
Basic Information
- CAS No : 303146-66-9
- Chemical Name : this compound
- Synonyms : Several synonyms exist for this compound, including variations of its chemical name and identifiers like HMS574G03 and AKOS005077956 .
Potential Applications
While the provided search results do not offer explicit applications of this compound, they do provide some context regarding related compounds and potential applications:
- Antimicrobial Agents : Some sulfonamide-containing azoles and pyrazole derivatives have shown antibacterial activity against various strains of bacteria .
- Antimalarial Activity : Certain hydrazone compounds have demonstrated antimalarial activity in vitro and in vivo . Additionally, quinoline derivatives have been evaluated for antimalarial activities .
- Other Biological Activities : Pyridazinone derivatives are present in compounds with anticancer and anti-inflammatory activities .
Given the structural similarity of this compound to these compounds, it could potentially have applications in similar areas. However, further research would be needed to confirm this.
Research and Development
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. Its trifluoromethyl group plays a crucial role in its mechanism of action, interacting with biological targets to modulate their activity. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Pharmacological Activities
Pyridazinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
Trifluoromethyl Group: The 3-(trifluoromethyl)benzyl substituent in the target compound may enhance binding to hydrophobic pockets in PDE isoforms or platelet receptors, similar to MCI-154’s pyridylamino group .
Styryl vs. Phenyl : The styryl group (C₆H₅-CH=CH-) at position 6 introduces conformational rigidity compared to simpler phenyl substituents (e.g., Compound 5a). This could improve selectivity for cardiac vs. vascular targets .
Antiherbicidal Selectivity: Norflurazon, a 4-chloro-5-(methylamino)-2-(3-CF₃-phenyl)-pyridazinone, highlights how minor structural changes (e.g., chloro/methylamino groups) shift activity from cardiovascular to herbicidal .
Mechanistic Insights
- Cardiotonic Activity: Pyridazinones like MCI-154 and levosimendan act via PDE-III inhibition, increasing cAMP levels and enhancing myocardial contractility . The target compound’s CF₃ group may improve PDE isoform selectivity.
- Antiplatelet Effects : Derivatives with electron-withdrawing groups (e.g., chloroacetamido in Compound 97a) show potent inhibition of ADP-induced platelet aggregation. The styryl group’s planar structure may mimic these effects .
- SAR Trends :
Biological Activity
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H17F3N2O
- CAS Number : 303146-66-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazinone ring and the introduction of the styryl and trifluoromethyl groups. Detailed methodologies can be found in literature focusing on similar pyrazole derivatives, which often share synthetic pathways that can be adapted for pyridazinone synthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various styryl derivatives, including those related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 1.95 to 15.625 mg/mL against bacteria such as Staphylococcus aureus and Salmonella typhi .
- Antifungal Activity : Similar derivatives have demonstrated significant antifungal properties, with some exhibiting potency comparable to established antifungal agents .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using various assays:
- DPPH Assay : Compounds showed IC50 values ranging from 45.17 to 217.22 μg/mL, indicating moderate antioxidant activity . The presence of electron-donating groups significantly enhances this activity.
Anti-inflammatory Activity
Research indicates that certain derivatives may possess anti-inflammatory effects by inhibiting nitric oxide production:
- Inhibition of iNOS and COX-2 : Some studies report that related compounds effectively inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways .
Case Studies
- Antiplasmodial Activity : A study evaluated a series of hydrazones with structural similarities to pyridazinones against Plasmodium falciparum. The compounds exhibited significant antiplasmodial activity in vitro and improved survival rates in murine models infected with drug-resistant strains .
- Cytotoxicity against Cancer Cell Lines : Compounds similar to 6-styryl derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic methodologies for 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone and its analogs?
The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, hydrazine hydrate reacts with substituted benzoylpropionic acid intermediates under reflux to form the pyridazinone core . Modifications at the styryl or benzyl positions are achieved via nucleophilic substitution or Friedel-Crafts acylation. A key step is the reduction of nitro intermediates using catalysts like Raney nickel under hydrogenation conditions to introduce amino groups for further functionalization .
Q. What in vitro assays are used to evaluate the antiplatelet activity of this compound?
Preclinical antiplatelet activity is assessed using platelet-rich plasma (PRP) assays. Adenosine diphosphate (ADP) or collagen-induced aggregation is measured turbidimetrically. Derivatives of 6-(4-aminophenyl)pyridazinones, such as compound 97a , demonstrated IC50 values of 0.03 μM in human platelet aggregation studies, outperforming standards like aspirin . Dose-response curves and comparative IC50 tables are critical for validating potency (Table 1).
Table 1: Antiplatelet Activity of Selected Pyridazinone Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 97a | 0.03 | |
| MCI-154 | 0.36 | |
| Aspirin | 10.5 |
Advanced Research Questions
Q. How do structural modifications at the styryl and benzyl positions influence cardiotonic activity?
The trifluoromethyl group at the benzyl position enhances metabolic stability and lipophilicity, improving bioavailability. Styryl substitutions (e.g., electron-withdrawing groups) increase affinity for phosphodiesterase III (PDE3), a target for positive inotropic effects. For instance, CI-914 and CI-930 derivatives with imidazolylphenyl substituents showed potent PDE3 inhibition (EC50 < 1 μM) in clinical trials . Stereochemistry also plays a role: (2S)-configured derivatives exhibit higher activity due to optimized receptor binding .
Q. How can contradictory data on biological activities of structurally similar pyridazinones be resolved?
Discrepancies often arise from assay variability (e.g., ADP vs. collagen-induced aggregation) or stereochemical differences. A systematic approach includes:
- Meta-analysis : Compare IC50 values across studies using standardized protocols .
- Structural benchmarking : Use X-ray crystallography (e.g., Hirshfeld surface analysis) to correlate molecular packing with activity .
- Kinetic studies : Evaluate time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
Q. What computational strategies are employed to optimize the pharmacokinetic profile of pyridazinone derivatives?
Molecular docking (e.g., PDE3 or P2Y12 receptors) and QSAR models predict ADMET properties. For example, introducing carboxymethyl cellulose calcium improves aqueous solubility for injectable formulations . LogP values <3.0 are targeted to balance membrane permeability and solubility, as seen in derivatives with hydrophilic substituents (e.g., hydroxypropylamino groups) .
Methodological Considerations
Q. What analytical techniques validate the purity and stereochemistry of synthesized derivatives?
Q. How are in vivo cardiotonic effects evaluated in preclinical models?
- Langendorff perfused heart assays : Measure left ventricular pressure and coronary flow in rodent models .
- Dose-ranging studies : Administer 5–20 mg/kg orally to assess hemodynamic parameters (e.g., stroke volume, heart rate) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
